8-geranyloxypsoralen
Overview
Description
8-Geranyloxypsoralen is a prenylated furanocoumarin compound with the molecular formula C21H22O4 and a molecular weight of 338.40 g/mol . It is isolated from grapefruit and has been found to exhibit diverse biological activities . This compound is known for its ability to inhibit cytochrome P450 3A4 (CYP3A4) and β-secretase 1 (BACE1), making it a valuable subject of scientific research .
Mechanism of Action
Target of Action
8-Geranyloxypsoralen, also known as 8-Geranyloxy psoralen or Xanthotoxol geranyl ether, primarily targets the Cytochrome P450 3A4 (CYP3A4) . CYP3A4 is a key enzyme in the body, responsible for oxidizing small organic molecules, such as steroids, fatty acids, and xenobiotics.
Mode of Action
This compound acts as a potent inhibitor of CYP3A4 . It binds to the active site of the enzyme, preventing it from interacting with its substrates. This inhibition can affect the metabolism of certain drugs, potentially leading to altered drug efficacy and toxicity.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the metabolic pathway involving CYP3A4 . By inhibiting CYP3A4, this compound can affect the metabolism of various substances within the body. The downstream effects of this inhibition depend on the specific substrates involved and can vary widely.
Result of Action
At the molecular level, this compound inhibits the action of CYP3A4, altering the metabolism of various substances within the body . At the cellular level, this can lead to changes in cellular processes and functions, depending on the specific substrates involved.
Biochemical Analysis
Biochemical Properties
8-Geranyloxypsoralen interacts with the enzyme Cytochrome P450 3A4 (CYP3A4), acting as a potent inhibitor . The nature of this interaction involves the binding of this compound to the active site of the enzyme, inhibiting its function .
Cellular Effects
The effects of this compound on cells are primarily related to its inhibitory action on the enzyme CYP3A4 . This can influence cell function by altering the metabolism of certain substances within the cell that are substrates of CYP3A4 .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with CYP3A4 . By binding to the active site of this enzyme, this compound inhibits its function, leading to changes in the metabolism of substances within the cell .
Metabolic Pathways
This compound is involved in the metabolic pathway of the enzyme CYP3A4 . It acts as an inhibitor of this enzyme, potentially affecting the metabolic flux or metabolite levels of substances that are substrates of CYP3A4 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-geranyloxypsoralen typically involves the reaction of psoralen with geranyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified using chromatographic techniques to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
8-Geranyloxypsoralen undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the geranyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like thiols and amines can be used in substitution reactions.
Major Products
The major products formed from these reactions include epoxides, dihydro derivatives, and substituted furanocoumarins .
Scientific Research Applications
8-Geranyloxypsoralen has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Psoralen: The parent compound of 8-geranyloxypsoralen, known for its phototoxic properties.
Bergapten: Another furanocoumarin with similar biological activities.
Xanthotoxin: A furanocoumarin with potent enzyme inhibition properties.
Uniqueness
This compound is unique due to its geranyl moiety, which enhances its lipophilicity and allows it to interact more effectively with lipid membranes and enzyme active sites. This structural feature distinguishes it from other furanocoumarins and contributes to its potent biological activities .
Properties
IUPAC Name |
9-(3,7-dimethylocta-2,6-dienoxy)furo[3,2-g]chromen-7-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O4/c1-14(2)5-4-6-15(3)9-11-24-21-19-17(10-12-23-19)13-16-7-8-18(22)25-20(16)21/h5,7-10,12-13H,4,6,11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVNCTNQAWWYAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCOC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701346464 | |
Record name | 9-[(3,7-Dimethyl-2,6-octadien-1-yl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701346464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71612-25-4 | |
Record name | 9-[(3,7-Dimethyl-2,6-octadien-1-yl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701346464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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